7-methoxy-3-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Description
7-methoxy-3-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one , often referred to as Pyrazolo[1,5-a]pyridine , is a nitrogen-containing heterocyclic compound. It plays a crucial role in synthetic and medicinal chemistry due to its unique ring junction motifs. Although not naturally occurring, these structures have significant implications from a biological standpoint. The compound’s versatility, ease of synthesis, and potential for further ring extensions make it an attractive target for drug development .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyridine involves various methods, including novel and straightforward approaches. Researchers have explored different synthetic strategies, especially after 2006. These strategies aim to efficiently construct the core pyrazolo[1,5-a]pyridine scaffold, allowing for further functionalization and modification. Notably, the compound’s synthetic accessibility has contributed to its prominence in drug discovery .
Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyridine consists of a quinazolinone core fused with a pyrazolo[1,5-a]pyrazine ring system. The nitrogen atoms in the heterocyclic rings play a pivotal role in its reactivity and pharmacological properties. Researchers have investigated the impact of substituents on the aromatic rings, stereochemistry, and electronic properties to optimize its biological activity .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine participates in various chemical reactions, including cyclizations, functional group transformations, and cross-coupling reactions. These reactions allow for the introduction of diverse substituents, leading to the synthesis of analogs with varying pharmacological profiles. Researchers continue to explore novel synthetic routes to access structurally diverse derivatives of this core scaffold .
Physical and Chemical Properties Analysis
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
The compound’s synthesis involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1h-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Properties
IUPAC Name |
7-methoxy-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-29-16-2-3-17-18(12-16)23-14-26(21(17)28)13-15-5-9-25(10-6-15)20-19-4-7-24-27(19)11-8-22-20/h2-4,7-8,11-12,14-15H,5-6,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBDFGNPQFQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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